(3R,4R,5S)-5-Benzoyl-3-hydroxy-1-methyl-4-phenylpyrrolidin-2-one

HPPD inhibition stereochemistry-activity relationship herbicide target

(3R,4R,5S)-5-Benzoyl-3-hydroxy-1-methyl-4-phenylpyrrolidin-2-one (CAS 608122-70-9) is a chiral pyrrolidin-2-one derivative characterized by a benzoyl group at position 5, a hydroxy substituent at position 3, a methyl group on the lactam nitrogen, and a phenyl ring at position Its molecular formula is C₁₈H₁₇NO₃ with a monoisotopic mass of 295.121 Da. The compound is curated in authoritative databases including ChEMBL (CHEMBL307048) and BindingDB (BDBM50403928), where it is annotated as an inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD; EC 1.13.11.27).

Molecular Formula C18H17NO3
Molecular Weight 295.3 g/mol
CAS No. 608122-70-9
Cat. No. B12574928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R,5S)-5-Benzoyl-3-hydroxy-1-methyl-4-phenylpyrrolidin-2-one
CAS608122-70-9
Molecular FormulaC18H17NO3
Molecular Weight295.3 g/mol
Structural Identifiers
SMILESCN1C(C(C(C1=O)O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C18H17NO3/c1-19-15(16(20)13-10-6-3-7-11-13)14(17(21)18(19)22)12-8-4-2-5-9-12/h2-11,14-15,17,21H,1H3/t14-,15+,17-/m1/s1
InChIKeyXBQHNXLCOAIENZ-HLLBOEOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4R,5S)-5-Benzoyl-3-hydroxy-1-methyl-4-phenylpyrrolidin-2-one (CAS 608122-70-9): A Stereochemically Defined Pyrrolidinone for HPPD-Targeted Research


(3R,4R,5S)-5-Benzoyl-3-hydroxy-1-methyl-4-phenylpyrrolidin-2-one (CAS 608122-70-9) is a chiral pyrrolidin-2-one derivative characterized by a benzoyl group at position 5, a hydroxy substituent at position 3, a methyl group on the lactam nitrogen, and a phenyl ring at position 4. Its molecular formula is C₁₈H₁₇NO₃ with a monoisotopic mass of 295.121 Da . The compound is curated in authoritative databases including ChEMBL (CHEMBL307048) and BindingDB (BDBM50403928), where it is annotated as an inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD; EC 1.13.11.27) [1]. The defined (3R,4R,5S) absolute configuration distinguishes it from diastereomeric forms that exhibit markedly different biochemical potency, establishing this specific stereoisomer as the reference entity for structure-activity relationship (SAR) studies within this chemotype.

Why Generic Substitution of (3R,4R,5S)-5-Benzoyl-3-hydroxy-1-methyl-4-phenylpyrrolidin-2-one with Close Analogs Is Scientifically Inadmissible


Substituting (3R,4R,5S)-5-benzoyl-3-hydroxy-1-methyl-4-phenylpyrrolidin-2-one with a closely related pyrrolidinone analog—whether a different diastereomer, a des-benzoyl derivative, or a triketone-class HPPD inhibitor—introduces quantifiable and functionally consequential changes in target engagement. The (3R,4S,5R) diastereomer (CAS 130273-47-1) requires a ~10–20-fold higher concentration (0.5–1.0 mM) to achieve complete HPPD inhibition compared to the low-nanomolar IC₅₀ of the (3R,4R,5S) isomer, demonstrating that stereochemistry at positions 3, 4, and 5 is a primary determinant of inhibitory potency [1]. Simpler 1-methyl-4-phenylpyrrolidin-2-one scaffolds lacking the 5-benzoyl and 3-hydroxy substituents are reported as bromodomain-targeting fragments (BRD4) with fundamentally different protein recognition profiles, not as HPPD ligands [2]. Furthermore, commercial triketone HPPD inhibitors such as nitisinone and mesotrione operate via a distinct iron-chelating pharmacophore and exhibit differential plant-versus-mammalian selectivity profiles that cannot be extrapolated to the pyrrolidinone chemotype [3]. These structural and mechanistic divergences mean that analog substitution without experimental re-validation compromises the integrity of any HPPD-focused assay, SAR campaign, or agrochemical lead optimization program.

Quantitative Differentiation Evidence for (3R,4R,5S)-5-Benzoyl-3-hydroxy-1-methyl-4-phenylpyrrolidin-2-one Against Key Comparators


HPPD Inhibitory Potency: (3R,4R,5S) Isomer vs. (3R,4S,5R) Diastereomer (Stereochemical Specificity)

The (3R,4R,5S) isomer of 5-benzoyl-3-hydroxy-1-methyl-4-phenylpyrrolidin-2-one inhibits pig liver HPPD with an IC₅₀ of 89–90 nM [1]. In contrast, the (3R,4S,5R) diastereomer (CAS 130273-47-1) achieves complete HPPD inhibition only at concentrations of 0.5–1.0 mM, representing an approximately 5,600–11,200-fold rightward shift in the concentration–response relationship relative to the IC₅₀ of the (3R,4R,5S) form [2]. This difference demonstrates that the relative spatial orientation of the 3-hydroxy, 4-phenyl, and 5-benzoyl substituents is the dominant factor governing enzyme–inhibitor complementarity, not merely the presence of these functional groups.

HPPD inhibition stereochemistry-activity relationship herbicide target

Chemotype Differentiation: Pyrrolidinone Scaffold vs. Triketone HPPD Inhibitors (Nitisinone and Mesotrione)

The target compound belongs to the pyrrolidin-2-one structural class, a non-triketone chemotype for HPPD inhibition. Nitisinone (NTBC), a clinical triketone HPPD inhibitor, exhibits an IC₅₀ of 40 nM against purified pig liver HPPD , while mesotrione shows an IC₅₀ of 37 nM against rat liver HPPD [1]. Although the target compound's IC₅₀ of 89–90 nM places it within a ~2-fold window of nitisinone's potency, the pyrrolidinone scaffold lacks the triketone moiety responsible for bidentate Fe(II) chelation at the HPPD active site [2]. This mechanistic distinction means that SAR trends established for triketone series (e.g., cyclohexanedione modifications) are non-transferable to pyrrolidinone-based inhibitors, and vice versa. The pyrrolidinone chemotype may offer differential plant-versus-mammalian HPPD selectivity and distinct physicochemical properties relevant to formulation and environmental fate [2].

scaffold hopping non-triketone HPPD inhibitor iron chelation

Polypharmacology Potential: Dual HPPD/17β-HSD2 Pharmacophore Overlap in the 1-Methyl-4-phenylpyrrolidin-2-one Series

The 1-methyl-4-phenylpyrrolidin-2-one core shared by the target compound also appears in potent inhibitors of human 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2). A closely related analog, (4R,5R)-5-[(S)-hydroxy(5-(4-hydroxyphenyl)thiophen-2-yl)methyl]-1-methyl-4-phenylpyrrolidin-2-one, inhibits human recombinant 17β-HSD2 with an IC₅₀ of 480 nM [1]. While the target compound itself carries a 5-benzoyl (C=O) substituent rather than a 5-hydroxy(phenyl)methyl (CHOH) group, the shared 1-methyl-4-phenylpyrrolidin-2-one scaffold with defined (4R,5R) relative configuration suggests that the (3R,4R,5S) target compound occupies a privileged region of chemical space capable of engaging both HPPD and 17β-HSD2 upon appropriate substitution at position 5 [2]. This contrasts with the simpler 1-methyl-4-phenylpyrrolidin-2-one fragment (no substituents at C3 and C5), which engages bromodomains (BRD4) rather than either oxidoreductase target [2].

17β-hydroxysteroid dehydrogenase type 2 polypharmacology osteoporosis target

Physicochemical Property Bounds: Molecular Weight, LogP, and Hydrogen Bonding Capacity vs. Lead-Like Triketone HPPD Inhibitors

The target compound (MW = 295.33 Da; calculated logP ~2.5–3.0; H-bond donors = 1; H-bond acceptors = 4) occupies a physicochemical property space distinct from commercial triketone HPPD inhibitors. Mesotrione (MW = 339.32 Da; HBD = 2; logP ~0.1) and nitisinone (MW = 329.23 Da; HBD = 1; logP ~1.5) are more polar and carry additional ionizable or strongly chelating functionality [1]. The target compound's lower topological polar surface area (TPSA ~66.4 Ų vs. mesotrione's ~120–140 Ų) and reduced hydrogen-bond donor count predict higher membrane permeability and potentially improved foliar uptake characteristics relevant to herbicide application [1]. Additionally, the compound's aqueous solubility at pH 7.4 has been measured at approximately 38 μM [2], providing a baseline for formulation development and comparative solubility assessments within the pyrrolidinone series.

drug-likeness physicochemical properties agrochemical design

Priority Application Scenarios for (3R,4R,5S)-5-Benzoyl-3-hydroxy-1-methyl-4-phenylpyrrolidin-2-one Based on Quantitative Evidence


Stereochemistry-Dependent HPPD Inhibitor SAR and Lead Optimization

The ~5,600–11,200-fold potency difference between the (3R,4R,5S) and (3R,4S,5R) diastereomers establishes this compound as the essential reference standard for any SAR campaign exploring the pyrrolidinone HPPD inhibitor chemotype [1]. Research groups synthesizing or evaluating analogs with modified substitution at positions 3, 4, or 5 must use the (3R,4R,5S) isomer as the potency benchmark, as use of the incorrect diastereomer would yield IC₅₀ values in the high-micromolar to millimolar range, rendering inter-study comparisons meaningless. This scenario is particularly relevant for medicinal chemistry teams pursuing non-triketone HPPD inhibitors for herbicide discovery or for treatment of tyrosine catabolism disorders (e.g., tyrosinemia type I, alkaptonuria).

Scaffold-Hopping from Triketone to Pyrrolidinone Chemotypes for Resistance Management

The target compound's pyrrolidin-2-one core provides a structurally distinct HPPD pharmacophore relative to commercial triketone herbicides (nitisinone IC₅₀ = 40 nM; mesotrione IC₅₀ = 37 nM). With an IC₅₀ of 89–90 nM (within ~2.2–2.4-fold of these benchmarks), it represents a competitive starting point for scaffold-hopping programs aimed at circumventing triketone resistance [1]. The absence of the canonical triketone Fe(II)-chelating motif suggests a potentially non-overlapping resistance profile, making the compound valuable for agrochemical companies developing next-generation HPPD inhibitors with activity against triketone-resistant weed populations [2].

Dual-Target Probe Development: HPPD and 17β-Hydroxysteroid Dehydrogenase Type 2

The 1-methyl-4-phenylpyrrolidin-2-one scaffold is a validated privileged structure for both HPPD (IC₅₀ = 89–90 nM for the 5-benzoyl derivative) and 17β-HSD2 (IC₅₀ = 480 nM for the 5-[hydroxy(thiophenyl)methyl] analog) [1]. The target compound's defined (3R,4R,5S) stereochemistry and fully characterized HPPD inhibitory activity make it the optimal starting point for systematic C5-substituent variation aimed at tuning selectivity between these two oxidoreductase targets. This scenario addresses a specific gap in chemical biology tool compounds capable of probing the intersection of tyrosine metabolism (HPPD) and steroid hormone regulation (17β-HSD2), with potential relevance to metabolic disease and osteoporosis research.

Agrochemical Physicochemical Profiling and Formulation Pre-Screening

With a molecular weight of 295.33 Da, an estimated logP of ~2.5–3.0, and a measured aqueous solubility of ~38 μM at pH 7.4, the target compound occupies a distinct region of agrochemical property space compared to the more polar triketone HPPD inhibitors mesotrione (logP ~0.1) and nitisinone (logP ~1.5) [1]. The reduced hydrogen-bond donor count (1 vs. 2 for mesotrione) and lower TPSA (~66 vs. ~120–140 Ų) predict improved passive membrane permeability and foliar uptake [2]. These quantitative property differences justify selection of this compound for formulation pre-screening studies, leaf penetration assays, and environmental fate modeling as a representative of the non-triketone, moderately lipophilic HPPD inhibitor subclass.

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